molecular formula C19H21N5O3 B13878151 propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate

propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate

Cat. No.: B13878151
M. Wt: 367.4 g/mol
InChI Key: RFMHEKRROAAKPZ-UHFFFAOYSA-N
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Description

Propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridazine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate typically involves multiple steps. One common method starts with the preparation of the pyrazole and pyridazine intermediates. The pyrazole intermediate can be synthesized through the reaction of 1-methylpyrazole with appropriate reagents . The pyridazine intermediate is then prepared by reacting the pyrazole intermediate with a suitable aldehyde under specific conditions . Finally, the carbamate group is introduced through a reaction with propyl isocyanate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s quality and purity .

Mechanism of Action

The mechanism of action of propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate

InChI

InChI=1S/C19H21N5O3/c1-3-11-27-19(26)20-15-6-4-5-14(12-15)13-16-17(25)7-10-24(21-16)18-8-9-23(2)22-18/h4-10,12H,3,11,13H2,1-2H3,(H,20,26)

InChI Key

RFMHEKRROAAKPZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=CC(=C1)CC2=NN(C=CC2=O)C3=NN(C=C3)C

Origin of Product

United States

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